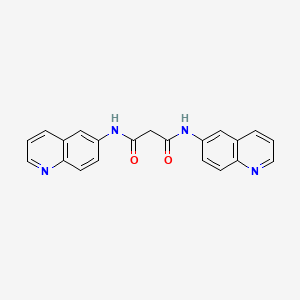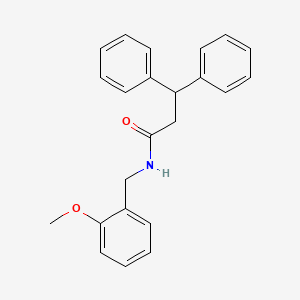![molecular formula C21H24N2O3 B5223330 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)
4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide, also known as BOPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOPB is a synthetic compound that belongs to the class of benzamide derivatives. It has a molecular formula of C24H28N2O3 and a molecular weight of 392.49 g/mol.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the activity of the enzyme AKT, which is known to be overexpressed in many types of cancer cells. It also inhibits the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has also been shown to have antioxidant properties, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of using 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide and its potential side effects.
Orientations Futures
There are several future directions for research on 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide. One area of research is to investigate its potential use as a cancer treatment in vivo. More research is also needed to fully understand the mechanism of action of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide and its potential side effects. Additionally, 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide could be modified to improve its solubility and bioavailability, which would make it easier to administer in vivo. Overall, 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has the potential to be a valuable tool in scientific research and a promising candidate for cancer treatment.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide involves a series of chemical reactions that require specialized knowledge and equipment. The most commonly used method for synthesizing 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide is the condensation reaction between 4-(2-oxo-1-pyrrolidinyl)benzoic acid and 4-butoxyaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide.
Applications De Recherche Scientifique
4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has been shown to have potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis (programmed cell death) in cancer cells. 4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propriétés
IUPAC Name |
4-butoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-3-15-26-19-12-6-16(7-13-19)21(25)22-17-8-10-18(11-9-17)23-14-4-5-20(23)24/h6-13H,2-5,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKGWEIOAXDSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5223276.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5223284.png)
![ethyl [1,3-dioxo-2-(4-propylbenzyl)-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5223295.png)
![N-(4-chlorophenyl)-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea](/img/structure/B5223299.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5223301.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5223312.png)


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)